molecular formula C16H12ClFO3 B3023901 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone CAS No. 898759-40-5

2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Cat. No.: B3023901
CAS No.: 898759-40-5
M. Wt: 306.71 g/mol
InChI Key: RQWXFWLALKHVIZ-UHFFFAOYSA-N
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Description

2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound likely interacts with palladium catalysts. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds.

Action Environment

The efficacy and stability of 2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone in Suzuki–Miyaura coupling reactions are influenced by various environmental factors. These include the reaction conditions, which are exceptionally mild and functional group tolerant , and the presence of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluorobenzaldehyde in the presence of a base such as pyridine. The resulting intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzophenone core can be reduced to the corresponding alcohol or oxidized to form various derivatives.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce alcohols or ketones.

Scientific Research Applications

2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. The dioxolane ring also adds to its structural complexity and versatility in various chemical reactions.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-14-9-12(18)4-5-13(14)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWXFWLALKHVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645078
Record name (2-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-40-5
Record name (2-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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